REACTION_CXSMILES
|
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH3:11][C:12]([CH3:14])=[O:13].N1CCCC1>C1(C)C=CC=CC=1>[CH3:11][C:12]1([CH3:14])[O:13][C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:3](=[O:4])[CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
CUSTOM
|
Details
|
Twenty hours
|
Type
|
CUSTOM
|
Details
|
was returned to ambient temperature
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure, to which
|
Type
|
ADDITION
|
Details
|
was added 100 ml of 1N hydrogen chloride
|
Type
|
EXTRACTION
|
Details
|
The extraction
|
Type
|
WASH
|
Details
|
by washing in water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtering off
|
Type
|
CUSTOM
|
Details
|
condensation of the filtered solution
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica gel column the fraction
|
Type
|
ADDITION
|
Details
|
containing the purified product
|
Type
|
ADDITION
|
Details
|
were mixed together
|
Type
|
DISTILLATION
|
Details
|
the solvent therein was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C2=C(O1)C=CC=C2)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 21.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |